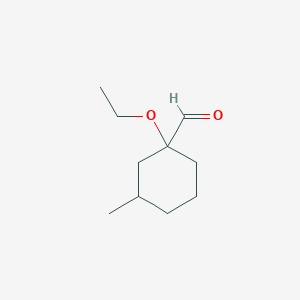
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C10H18O2. It is a cycloalkane derivative featuring an ethoxy group and a methyl group attached to a cyclohexane ring, with an aldehyde functional group. This compound is primarily used in research and development, particularly in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde typically involves the reaction of 3-methylcyclohexanone with ethyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired aldehyde.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 1-Ethoxy-3-methylcyclohexane-1-carboxylic acid.
Reduction: 1-Ethoxy-3-methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is utilized in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Potential use in the development of pharmaceuticals targeting specific metabolic pathways.
Industry: As an intermediate in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and other proteins, potentially inhibiting their activity or altering their function. This interaction can affect metabolic pathways and cellular processes.
類似化合物との比較
3-Methylcyclohexane-1-carbaldehyde: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
1-Ethoxycyclohexane-1-carbaldehyde: Lacks the methyl group, which can influence its reactivity and physical properties.
Uniqueness: 1-Ethoxy-3-methylcyclohexane-1-carbaldehyde is unique due to the presence of both an ethoxy group and a methyl group on the cyclohexane ring, providing a distinct combination of reactivity and physical properties that can be leveraged in various chemical syntheses and applications.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
1-ethoxy-3-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(8-11)6-4-5-9(2)7-10/h8-9H,3-7H2,1-2H3 |
InChIキー |
QXWXJYSUBQMHNF-UHFFFAOYSA-N |
正規SMILES |
CCOC1(CCCC(C1)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


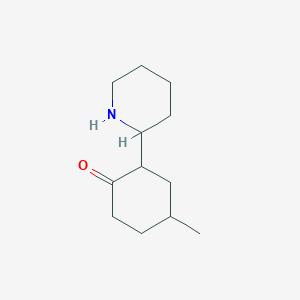
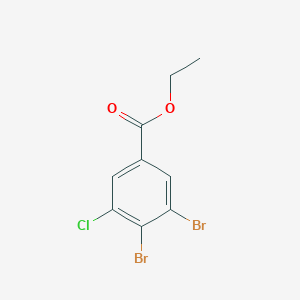
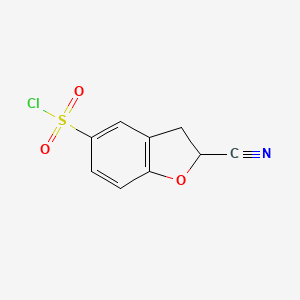
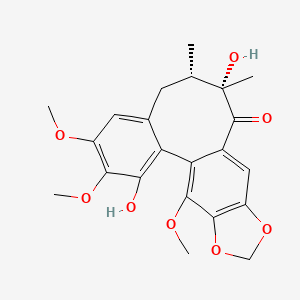
![3-(2-furylmethyl)-2-mercapto-5-thien-2-ylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13075534.png)
![Methyl2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine-6-carboxylate](/img/structure/B13075540.png)
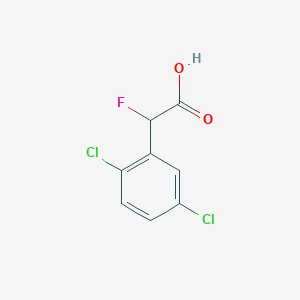
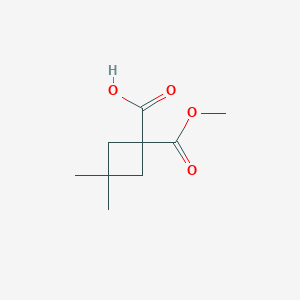
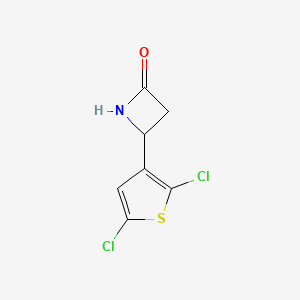

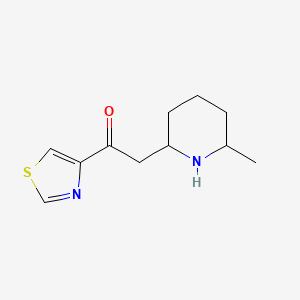
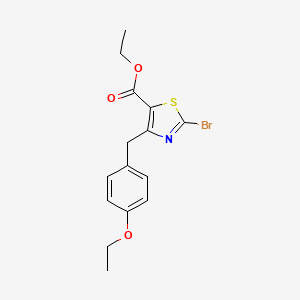
![5-Amino-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B13075577.png)
![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]propane-1,3-diol](/img/structure/B13075591.png)
